2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

Steric hindrance β-Oxonitrile Structure–reactivity

2‑Ethyl‑4,4‑dimethyl‑3‑oxopentanenitrile (CAS 88485‑80‑7) is a C9‑branched β‑oxonitrile that carries both a ketone and a nitrile functionality on a pentanenitrile backbone [REFS‑1]. The presence of the gem‑dimethyl and 2‑ethyl substituents distinguishes it from simpler β‑oxonitriles such as 4,4‑dimethyl‑3‑oxopentanenitrile (pivaloylacetonitrile, CAS 59997‑51‑2) and unbranched analogs, conferring a unique steric and electronic profile that can be exploited in regio‑ and stereoselective transformations [REFS‑2].

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 88485-80-7
Cat. No. B3058225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
CAS88485-80-7
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCC(C#N)C(=O)C(C)(C)C
InChIInChI=1S/C9H15NO/c1-5-7(6-10)8(11)9(2,3)4/h7H,5H2,1-4H3
InChIKeyIFRCIPCFEYIYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,4-dimethyl-3-oxopentanenitrile (CAS 88485-80-7): A Sterically Hindered β‑Oxonitrile Building Block


2‑Ethyl‑4,4‑dimethyl‑3‑oxopentanenitrile (CAS 88485‑80‑7) is a C9‑branched β‑oxonitrile that carries both a ketone and a nitrile functionality on a pentanenitrile backbone [REFS‑1]. The presence of the gem‑dimethyl and 2‑ethyl substituents distinguishes it from simpler β‑oxonitriles such as 4,4‑dimethyl‑3‑oxopentanenitrile (pivaloylacetonitrile, CAS 59997‑51‑2) and unbranched analogs, conferring a unique steric and electronic profile that can be exploited in regio‑ and stereoselective transformations [REFS‑2].

Why 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile Cannot Be Replaced by Unsubstituted β‑Oxonitriles


β‑Oxonitriles such as pivaloylacetonitrile (4,4‑dimethyl‑3‑oxopentanenitrile) serve as versatile synthetic intermediates, yet they lack the α‑ethyl branch that is characteristic of the target compound. The α‑ethyl substituent introduces additional steric demand that alters enolate geometry, retards undesired over‑alkylation, and can shift the keto–enol equilibrium relative to the unsubstituted parent [REFS‑1]. Because reaction outcomes in nucleophilic additions, cyclocondensations, and metal‑catalyzed alkylations are highly sensitive to steric bulk at the α‑position, direct replacement with a non‑ethylated analog frequently leads to different product distributions, lower diastereoselectivities, or complete failure of the transformation [REFS‑2]. For procurement decisions, therefore, the precise substitution pattern is not a minor variation but a critical determinant of reactivity.

Quantitative Differentiation Evidence for 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile vs. Closest Analogs


Molecular Weight and Steric Bulk: 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile vs. 4,4-Dimethyl-3-oxopentanenitrile

The target compound bears an ethyl substituent at the 2‑position, resulting in a molecular weight of 153.22 g·mol⁻¹ compared with 125.17 g·mol⁻¹ for the unsubstituted parent 4,4‑dimethyl‑3‑oxopentanenitrile [REFS‑1][REFS‑2]. This 22.4 % increase in mass directly reflects the additional steric volume introduced by the ethyl group, which increases the A‑value (free‑energy difference) for the substituent from 0 kcal·mol⁻¹ (H) to ca. 1.75 kcal·mol⁻¹ (Et), substantially altering the conformational landscape.

Steric hindrance β-Oxonitrile Structure–reactivity

Physical State at Ambient Temperature: Liquid Target vs. Solid Parent Compound

Whereas 4,4‑dimethyl‑3‑oxopentanenitrile is a white to cream crystalline solid with a melting range of 66–72 °C [REFS‑2], 2‑ethyl‑4,4‑dimethyl‑3‑oxopentanenitrile is estimated to melt between −20 °C and 5 °C, making it a free‑flowing liquid at ambient temperature [REFS‑1]. This difference in physical state can eliminate the need for heated charging lines or molten‑solid handling equipment during large‑scale synthesis.

Physical form Handling Process chemistry

Boiling Point Shift: ~220 °C at 760 mmHg vs. 125–126 °C at 22 mmHg

The estimated boiling point of 2‑ethyl‑4,4‑dimethyl‑3‑oxopentanenitrile (~220 °C at 760 mmHg) [REFS‑1] is significantly higher than that of the parent pivaloylacetonitrile (125–126 °C at 22 mmHg) [REFS‑2]. Even when corrected for pressure, the target compound exhibits a boiling‑point elevation of roughly 40–50 °C at atmospheric pressure, consistent with its higher molecular weight and enhanced van der Waals interactions.

Boiling point Distillation Purification

α‑C–H Acidity (pKa): Class‑Level Inference from 4,4‑Dimethyl‑3‑oxopentanenitrile

The predicted pKa of 4,4‑dimethyl‑3‑oxopentanenitrile (the parent scaffold) is 10.25 ± 0.10 [REFS‑1]. The target compound bears the same electron‑withdrawing nitrile and carbonyl groups plus an α‑ethyl substituent, which exerts a weak electron‑donating inductive effect. By analogy with substituted acetonitriles, the α‑ethyl group is expected to raise the pKa by 0.3–0.5 units relative to the parent [REFS‑2]. Therefore, the pKa of 2‑ethyl‑4,4‑dimethyl‑3‑oxopentanenitrile is anticipated to lie in the range 10.5–10.8.

pKa Enolate formation Base selection

Suppression of Over‑Alkylation Through Steric Shielding at the α‑Position

In nitrile enolate alkylations, over‑alkylation is a recognized limitation; for example, mono‑alkylation of acetonitrile anion often affords low yields [REFS‑2]. The gem‑dimethyl group in 4,4‑dimethyl‑3‑oxopentanenitrile already provides some steric protection, but the additional α‑ethyl substituent in 2‑ethyl‑4,4‑dimethyl‑3‑oxopentanenitrile further shields the enolate carbon, making a second alkylation event sterically more demanding. In the closely related ruthenium‑catalyzed alkylation of 4,4‑dimethyl‑3‑oxopentanenitrile with benzyl alcohol, the reaction proceeds cleanly to the mono‑benzylated product in 84 % yield without detectable dialkylation [REFS‑1], illustrating how steric bulk at the α‑position contributes to selectivity.

Alkylation selectivity Steric shielding Enolate chemistry

High‑Value Application Scenarios for 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile Based on Quantitative Differentiation


Enantioselective Enolate Alkylations Requiring High Mono‑Selectivity

In asymmetric syntheses where a single α‑alkylation event is critical (e.g., construction of quaternary stereocenters), the combined steric bulk of the gem‑dimethyl and α‑ethyl groups in 2‑ethyl‑4,4‑dimethyl‑3‑oxopentanenitrile suppresses competing dialkylation pathways relative to less hindered β‑oxonitriles [REFS‑1]. The liquid physical state also facilitates precise, automated metering in continuous‑flow enolate generation setups.

Cyclocondensation Reactions to Sterically Defined Heterocycles

The increased steric demand at the α‑position can direct the regiochemical outcome of cyclocondensations with reagents such as hydroxylamine or hydrazines. Where 4,4‑dimethyl‑3‑oxopentanenitrile yields mixtures of regioisomeric isoxazoles or pyrazoles [REFS‑1], the α‑ethyl substituent in the target compound may favor a single regioisomer, reducing purification burden and increasing isolated yield of the desired heterocycle.

Large‑Scale Syntheses Benefiting from Liquid‑Phase Handling

Because 2‑ethyl‑4,4‑dimethyl‑3‑oxopentanenitrile is a liquid at ambient temperature (mp estimated −20 °C to 5 °C) [REFS‑2], it eliminates the melting and hot‑transfer steps required for solid pivaloylacetonitrile (mp 66–72 °C). This property reduces energy consumption, simplifies reactor charging, and lowers the risk of solidification in transfer lines during multi‑kilogram campaigns.

Ruthenium‑ or Palladium‑Catalyzed Borrowing‑Hydrogen Alkylations

The borrowing‑hydrogen methodology has been demonstrated on the closely related 4,4‑dimethyl‑3‑oxopentanenitrile scaffold with high efficiency (84 % yield) [REFS‑3]. The target compound, being an α‑alkylated derivative of that scaffold, is a logical substrate for extending this catalytic manifold to more complex, sterically congested products that are inaccessible from the parent nitrile.

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